molecular formula C22H18N2O3 B2827005 (2E)-2-CYANO-N-(2-METHOXYPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE CAS No. 301311-93-3

(2E)-2-CYANO-N-(2-METHOXYPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE

Cat. No.: B2827005
CAS No.: 301311-93-3
M. Wt: 358.397
InChI Key: HUIWNWNHEZAEND-GHRIWEEISA-N
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Description

(2E)-2-CYANO-N-(2-METHOXYPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a furan ring substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-(2-METHOXYPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts in the presence of an acid catalyst.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Acrylamide Moiety: The acrylamide moiety can be formed through a condensation reaction between an appropriate amine and an acrylonitrile derivative.

    Methoxylation: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-(2-METHOXYPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

(2E)-2-CYANO-N-(2-METHOXYPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or organic semiconductors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-(2-METHOXYPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The cyano group can act as an electrophile, while the methoxyphenyl and furan rings can participate in π-π interactions or hydrogen bonding with biological macromolecules. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(2-hydroxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide: Similar structure but with a hydroxy group instead of a methoxy group.

    (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-phenyl)furan-2-yl)acrylamide: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

(2E)-2-CYANO-N-(2-METHOXYPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE is unique due to the combination of its functional groups and the specific arrangement of its molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-15-7-9-16(10-8-15)20-12-11-18(27-20)13-17(14-23)22(25)24-19-5-3-4-6-21(19)26-2/h3-13H,1-2H3,(H,24,25)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIWNWNHEZAEND-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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